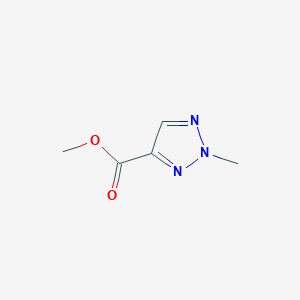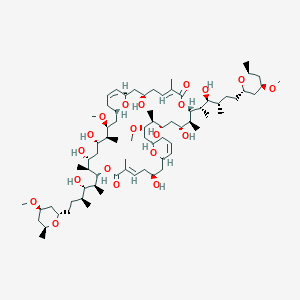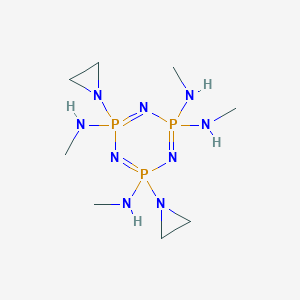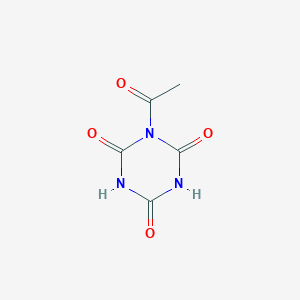
1-Acetyl-1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-1,3,5-triazinane-2,4,6-trione, also known as Cyanuric Acid, is a chemical compound that is widely used in various industrial and research applications. It is a white crystalline powder that is highly soluble in water and has a wide range of chemical properties that make it useful in different fields of study.
Mechanism Of Action
1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid acts as a stabilizer or preservative for various chemicals and compounds. It forms strong bonds with other chemicals, which helps to prevent them from breaking down or degrading over time. This property makes it useful in many industrial applications, including the production of pool chemicals and cleaning agents.
Biochemical And Physiological Effects
1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid does not have any significant biochemical or physiological effects on humans or animals. It is considered to be non-toxic and safe for use in various industrial and research applications.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid in lab experiments are its stability, solubility, and versatility. It can be easily synthesized and purified, making it a cost-effective option for researchers. However, its limitations include its potential to interfere with other chemicals and compounds, which can affect the accuracy of experimental results.
Future Directions
There are many future directions for the research and development of 1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid. One potential area of study is its use as a catalyst for chemical reactions. Researchers are also exploring its potential as a building block for the synthesis of new drugs and materials. Additionally, there is ongoing research into the environmental impact of 1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid and its potential as a renewable resource.
Synthesis Methods
The synthesis of 1-Acetyl-1,3,5-triazinane-2,4,6-trione involves the reaction of urea with cyanuric chloride. The reaction takes place in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified by recrystallization or distillation to obtain a pure form of 1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid.
Scientific Research Applications
1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid has many scientific research applications, especially in the field of chemistry. It is used as a building block for the synthesis of various chemicals, including herbicides, fungicides, and flame retardants. It is also used in the production of plastics, dyes, and pharmaceuticals.
properties
CAS RN |
102635-15-4 |
|---|---|
Product Name |
1-Acetyl-1,3,5-triazinane-2,4,6-trione |
Molecular Formula |
C5H5N3O4 |
Molecular Weight |
171.11 g/mol |
IUPAC Name |
1-acetyl-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C5H5N3O4/c1-2(9)8-4(11)6-3(10)7-5(8)12/h1H3,(H2,6,7,10,11,12) |
InChI Key |
GGKPMRMPVFMNQR-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=O)NC(=O)NC1=O |
Canonical SMILES |
CC(=O)N1C(=O)NC(=O)NC1=O |
synonyms |
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-acetyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





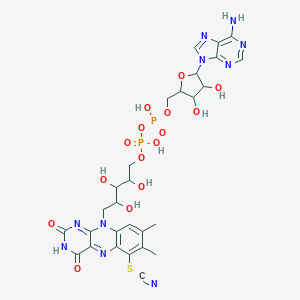
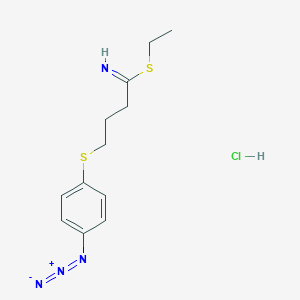
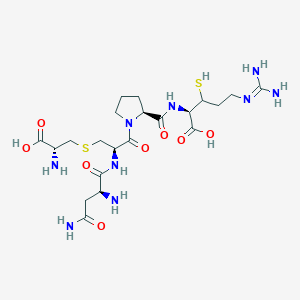
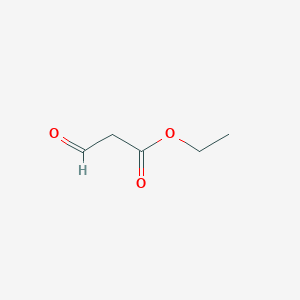
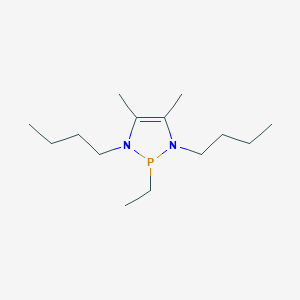

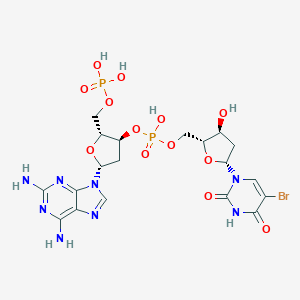
![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B10262.png)
